molecular formula C9H8BrFO2 B1289622 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane CAS No. 679840-30-3

2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane

Cat. No. B1289622
M. Wt: 247.06 g/mol
InChI Key: WWJNPWYIXIIEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208490B2

Procedure details

2-(5-bromo-2-fluorophenyl)-1,3-dioxolane (5.2 g, 21.2 mmol) is taken up in dry, preservative-free THF (30 mL) and the solution is cooled to −40° C. under N2. A 1.6 M solution of n-butyllithium in hexanes (13.2 mL, 1 eq) is added via syringe and the solution is stirred for 25 minutes @ −40° C. The lithiated substrate is added dropwise via cannula to a −40° C. solution of N-methoxy-N-methylacetamide (2.36 mL, 22.2 mmol, Aldrich) in 10 mL of dry, preservative-free THF. The solution is warmed to RT with stirring for 1 hour. The solution is poured into a flask containing 1.0M HCl (100 mL) and heated to 65° C. with vigorous stirring overnight. Upon cooling the oily product is extracted into EtOAc (200 mL) and the organic layer is washed with water and brine (200 mL each). The organic layer is dried over Na2SO4 and filtered. The solvent is removed by rotary evaporation and the product is purified on a Biotage Flash 75L (800 g silica) cartridge using 30% MTBE in heptane as eluent. The product containing fractions are pooled and the solvent is removed by rotary evaporation. The product is dried under vacuum yielding an oily yellow solid.
Quantity
5.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Quantity
2.36 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]([CH:8]2[O:12]CCO2)[CH:7]=1.C([Li])CCC.CON(C)[C:22](=[O:24])[CH3:23]>>[C:22]([C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]([CH:7]=1)[CH:8]=[O:12])(=[O:24])[CH3:23]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C1OCCO1)F
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
13.2 mL
Type
reactant
Smiles
Step Three
Name
Quantity
2.36 mL
Type
reactant
Smiles
CON(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
the solution is stirred for 25 minutes @ −40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in dry
CUSTOM
Type
CUSTOM
Details
of dry
TEMPERATURE
Type
TEMPERATURE
Details
The solution is warmed to RT
STIRRING
Type
STIRRING
Details
with stirring for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The solution is poured into a flask
ADDITION
Type
ADDITION
Details
containing 1.0M HCl (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 65° C.
STIRRING
Type
STIRRING
Details
with vigorous stirring overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the oily product
EXTRACTION
Type
EXTRACTION
Details
is extracted into EtOAc (200 mL)
WASH
Type
WASH
Details
the organic layer is washed with water and brine (200 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the product is purified on a Biotage Flash 75L (800 g silica) cartridge
ADDITION
Type
ADDITION
Details
The product containing fractions
CUSTOM
Type
CUSTOM
Details
the solvent is removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The product is dried under vacuum
CUSTOM
Type
CUSTOM
Details
yielding an oily yellow solid

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
Smiles
C(C)(=O)C=1C=CC(=C(C=O)C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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